molecular formula C8H14O2Si B8114775 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

Cat. No.: B8114775
M. Wt: 170.28 g/mol
InChI Key: NCKCKIKGWBKBKS-UHFFFAOYSA-N
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Description

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid is a unique organic compound characterized by its cyclopropene ring structure. This compound is notable for its incorporation of a trimethylsilyl group, which imparts distinct chemical properties and reactivity. The presence of the carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid typically involves the cyclopropenation of suitable precursors. One common method includes the reaction of 1-methylcyclopropene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further to carbon dioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylates, carbon dioxide.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted cyclopropene derivatives.

Scientific Research Applications

1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target proteins and enzymes, modulating their activity. The cyclopropene ring structure may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-Methylcyclopropene: Lacks the trimethylsilyl and carboxylic acid groups, resulting in different reactivity and applications.

    Trimethylsilylcyclopropane: Contains the trimethylsilyl group but lacks the carboxylic acid functionality.

    Cyclopropene-3-carboxylic acid:

Uniqueness: 1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid is unique due to the combination of the cyclopropene ring, trimethylsilyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methyl-3-trimethylsilylcycloprop-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-5-6(8(9)10)7(5)11(2,3)4/h6H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKCKIKGWBKBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)O)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 2
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 3
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 4
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 5
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid
Reactant of Route 6
1-Methyl-2-(trimethylsilyl)-1-cyclopropene-3-carboxylic acid

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